InChI=1S/C8H16N2O/c1-2-8(11)10-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
. The Canonical SMILES representation is CCC(=O)NC1CCNCC1
.
Propanamide, N-4-piperidinyl-, also known as N-(4-piperidinyl)propanamide, is a chemical compound that belongs to the class of amides. It features a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. This compound is notable for its applications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents.
This compound is classified as an amide due to the presence of the carbonyl group () directly attached to a nitrogen atom. It is also categorized under piperidine derivatives, which are widely studied for their biological activities.
The synthesis of Propanamide, N-4-piperidinyl- typically involves the reaction of piperidine with propionyl chloride in the presence of a base such as triethylamine or sodium bicarbonate. This reaction forms the amide bond between the piperidine nitrogen and the propionyl carbon.
The yield of this synthesis can vary but typically ranges from 60% to 90% depending on reaction conditions and purification methods employed .
Propanamide, N-4-piperidinyl- has a molecular formula of and a molecular weight of approximately 168.24 g/mol. The structure consists of a piperidine ring attached to a propanamide group:
Propanamide, N-4-piperidinyl- can participate in various chemical reactions typical for amides:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex molecules, particularly in medicinal chemistry where modifications can lead to enhanced pharmacological properties .
The mechanism of action for compounds derived from Propanamide, N-4-piperidinyl- often involves interaction with opioid receptors in the central nervous system. These interactions typically lead to effects such as analgesia and sedation.
Research indicates that analogs of Propanamide, N-4-piperidinyl- demonstrate varying affinities for mu-opioid receptors, influencing their potency and efficacy as analgesics . For instance, modifications to the piperidine moiety can significantly alter binding affinity and biological activity.
Relevant analyses show that variations in substituents on the piperidine ring can lead to significant changes in both physical and chemical properties, impacting solubility and reactivity profiles .
Propanamide, N-4-piperidinyl- has several applications in scientific research:
N-4-Piperidinyl propanamide derivatives constitute a privileged scaffold in opioid pharmacology, primarily due to their high-affinity interactions with the µ-opioid receptor (MOR). These compounds feature a conserved structural motif: a propanamide linker bridging a 4-piperidinyl core and an N-phenylaniline group. This configuration enables optimal spatial orientation for receptor binding, where the protonated piperidine nitrogen forms a critical salt bridge with Asp147 in the MOR binding pocket [1] [9]. The N-phenethyl substitution at the piperidine nitrogen further enhances lipophilicity, facilitating rapid central nervous system penetration—a key factor in fentanyl’s 50–100× greater potency than morphine [1] [10].
Table 1: Structural Features and Pharmacological Profiles of Key N-4-Piperidinyl Propanamide Derivatives
Compound | R1 Group | R2 Group | MOR Affinity (Ki, nM) | Analgesic Potency (vs. Morphine) |
---|---|---|---|---|
Fentanyl (Reference) | -H | -C₆H₅ | 0.39 [1] | 80–100× [10] |
R 31,833 | -COOCH₃ | -C₆H₅ | 0.021 [7] | 10,031× [7] |
R 30,730 | -CH₂OCH₃ | -2-Thienyl | 0.15 [7] | 4,521× [7] |
Benzylfentanyl | -CH₂C₆H₅ | -C₆H₅ | 2.1 [4] | Moderate (ED₅₀: 10.45 mg/kg) [4] |
Recent medicinal chemistry efforts have exploited this scaffold to develop ultra-potent analgesics. For instance, R 31,833 (methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate) exhibits 10,031× the potency of morphine, attributed to its ester carbonyl group enhancing hydrogen bonding with MOR residues [7]. Similarly, R 30,730 (N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide) combines high potency (4,521× morphine) with a short duration of action, ideal for surgical anesthesia [7]. These modifications demonstrate how strategic alterations to the propanamide’s N-phenyl group or piperidine C4 substituent fine-tune receptor engagement kinetics.
The development of N-4-piperidinyl propanamides has evolved from singular MOR agonists to multifunctional ligands addressing limitations like tolerance and inadequate neuropathic pain relief. Early strategies focused on MOR selectivity, but the 21st century saw a shift toward dual MOR/σ1R antagonists—compounds mitigating opioid tolerance while retaining analgesia. Compound 5 (hybrid of fentanyl’s N-aryl propionamide and RC-106’s 4-benzylpiperidine) exemplifies this, exhibiting balanced affinity for MOR (Ki = 2.1 nM) and σ1R (Ki = 1.9 nM) [4]. This dual targeting leverages σ1R’s role in potentiating NMDA receptor activity, thereby counteracting MOR desensitization.
Table 2: Evolution of Dual-Acting N-4-Piperidinyl Propanamide Designs
Design Strategy | Structural Modification | Target Profile | Therapeutic Advantage |
---|---|---|---|
Classical MOR Agonists | Phenethyl-piperidine + propananilide | High MOR affinity | Surgical analgesia |
MOR/σ1R Antagonists | 4-Benzylpiperidine + propionanilide | Ki(MOR) ≈ Ki(σ1R) < 5 nM | Reduced tolerance; neuropathic pain |
TRPV1 Antagonists | S-configuration + pyridine tail | TRPV1 IC₅₀ < 50 nM | Anti-allodynic activity |
Parallel innovations targeted ion channel modulation. Incorporating S-configured propionamide linkers and 2-substituted pyridine tails yielded TRPV1 antagonists (e.g., compound 2S). This ligand blocks capsaicin-induced pain signaling by binding a hydrophobic pocket adjacent to Tyr511 in TRPV1, while its fluorinated head group hydrogen-bonds with Ser512 [4]. Such designs address inflammatory pain without classical opioid side effects. The progression toward multitarget engagement reflects a broader paradigm: optimizing pharmacokinetic and pharmacodynamic properties through rational hybridization rather than unitary receptor agonism [3] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1